N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a piperidin-3-yl substituent at the 1-position and an ethyl carboxamide group at the 4-position. The triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, which enhances target binding .
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
N-ethyl-1-piperidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C10H17N5O/c1-2-12-10(16)9-7-15(14-13-9)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3,(H,12,16) |
InChI Key |
WQQHRBFJGFNSRW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=N1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides or ethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogues and their substituent differences:
Key Observations:
- Aryl vs. Heterocyclic Substituents: Aryl groups (e.g., 4-chlorophenyl in ZIPSEY) enhance planar stacking interactions with biological targets, while heterocycles like quinolinyl (3o, 3r) introduce π-π interactions and solubility challenges .
- Halogen Effects : Fluorine or chlorine atoms (e.g., in RFM and ZIPSEY) improve metabolic stability and target affinity via hydrophobic interactions .
- Piperidine vs. Aliphatic Chains : The piperidin-3-yl group in the target compound may enhance CNS activity compared to aliphatic chains (e.g., hydroxypropan-2-yl in ZIPSEY) due to increased basicity and blood-brain barrier penetration .
Biological Activity
N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a triazole ring and a piperidine moiety, which contribute to its pharmacological properties. The compound's molecular formula is with a molecular weight of 224 Da. Its structure allows for various interactions with biological targets, enhancing its potential therapeutic applications .
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including this compound. Research involving piperidine-based triazolylacetamide derivatives demonstrated significant activity against Candida auris, a pathogenic yeast resistant to multiple antifungal agents. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFC) between 0.97 and 3.9 μg/mL . These findings suggest that this compound may be effective against resistant fungal strains.
The mechanism of action for compounds like this compound involves disruption of the fungal plasma membrane and induction of apoptotic cell death. Studies have shown that exposure to these compounds leads to cell cycle arrest in the S-phase and significant disruption of cellular integrity . This dual mechanism highlights the compound's potential as a novel antifungal agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl | Contains a furazan ring | Potential anti-inflammatory |
| 4-Aryltriazoles | Aryl substituents on triazole | Broad biological activity |
| 5-Methyltriazoles | Methyl group at position 5 | Antimicrobial properties |
These comparisons reveal that while many triazole derivatives exhibit promising biological activities, this compound's unique structure may confer distinct advantages in specific therapeutic contexts.
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives in various biological assays:
- Antifungal Efficacy : A study synthesized six novel piperidine-based triazolylacetamide derivatives (pta1–pta6) and tested their antifungal activity against C. auris. The most potent derivatives showed MIC values as low as 0.24 μg/mL, indicating strong antifungal potential .
- Cellular Mechanisms : Investigations into the mode of action revealed that these compounds could induce apoptosis in fungal cells and disrupt their cell cycle, which is critical for developing new antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
